Decaglycérol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Decaglycerol has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

Decaglycerol, a polyglycerol ester, primarily targets the lipid bilayer of cell membranes . It acts as a non-ionic surfactant, functioning as an emulsifier, wetting agent, and viscosity modifying agent . It is used extensively in the cosmetic, pharmaceutical, and food industries .

Mode of Action

Decaglycerol interacts with its targets (cell membranes) by integrating into the lipid bilayer. This interaction alters the membrane’s properties, affecting its permeability and stability . Decaglycerol esters become more hydrophilic as the molecular weight of the polyol increases, and less hydrophilic as the length of the aliphatic chain of the acid used in esterification increases .

Biochemical Pathways

Decaglycerol is involved in the glycerol metabolic pathway . It is rapidly and almost fully hydrolyzed to polyglycerols and fatty acids in the gastrointestinal tract . The glycerol pathways are cross-regulated, and the oxidative pathways are critical to ensure normal growth of cells .

Pharmacokinetics

The absorption of intact Decaglycerol in the gastrointestinal tract is extremely low . Once absorbed, it is rapidly and almost fully hydrolyzed to polyglycerols and fatty acids . The hydrolysis products, glycerol and free fatty acids, are then metabol

Analyse Biochimique

Biochemical Properties

Decaglycerol plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a strong emulsifying effect when combined with certain fatty acids . This interaction between decaglycerol and fatty acids results in the formation of esters, which have been shown to have significant emulsifying properties .

Cellular Effects

Decaglycerol can influence cell function in various ways. It has been found to affect cellular processes such as cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have an impact on the formation of emulsions, which can influence the distribution and transport of substances within cells .

Molecular Mechanism

The molecular mechanism of decaglycerol involves its interaction with other biomolecules at the molecular level. It can bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, decaglycerol can form esters with fatty acids, a process that involves the activation of certain enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of decaglycerol can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of decaglycerol can vary with different dosages in animal models Specific studies focusing on the dosage effects of decaglycerol in animal models are currently limited

Metabolic Pathways

Decaglycerol is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

Decaglycerol is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can have effects on its localization or accumulation . For instance, decaglycerol has been found to be effective in stabilizing β-carotene emulsions, suggesting a role in the transport and distribution of substances within cells .

Subcellular Localization

While specific targeting signals or post-translational modifications that direct decaglycerol to specific compartments or organelles are yet to be identified, its role in the formation of emulsions suggests it may be localized in areas of the cell where such processes occur .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Decaglycerol is typically synthesized through the catalytic oligomerization of glycerol. This process involves the use of alkaline catalysts under controlled temperature and pressure conditions to promote the formation of ether bonds between glycerol molecules . The reaction can be represented as follows:

nC3H8O3→(C3H7O2)n+nH2O

where ( n ) represents the number of glycerol units.

Industrial Production Methods: In industrial settings, decaglycerol is produced using a continuous process that involves the use of high-pressure reactors and alkaline catalysts. The reaction conditions are carefully controlled to ensure high yields and purity of the final product . The process typically involves the following steps:

Glycerol Feed: Pure glycerol is fed into the reactor.

Catalytic Reaction: The glycerol undergoes oligomerization in the presence of an alkaline catalyst at elevated temperatures (around 200-250°C) and pressures (10-20 bar).

Separation: The reaction mixture is then cooled, and the decaglycerol is separated from the unreacted glycerol and by-products using distillation or other separation techniques.

Purification: The crude decaglycerol is further purified to remove any residual impurities and achieve the desired purity level.

Analyse Des Réactions Chimiques

Types of Reactions: Decaglycerol undergoes various chemical reactions, including:

Esterification: Reaction with fatty acids to form polyglycerol esters, which are used as emulsifiers in food and cosmetic products.

Etherification: Formation of ether bonds with other alcohols or polyols to create complex polyether structures.

Oxidation: Oxidative cleavage of the ether bonds to produce smaller polyols or glycerol derivatives.

Common Reagents and Conditions:

Esterification: Typically carried out using fatty acids (e.g., stearic acid, oleic acid) and acid catalysts (e.g., sulfuric acid) at elevated temperatures (150-200°C).

Etherification: Involves the use of alcohols or polyols and acid or base catalysts under controlled temperature and pressure conditions.

Oxidation: Performed using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.

Major Products:

Polyglycerol Esters: Formed from esterification reactions, used as emulsifiers and surfactants.

Polyether Structures: Resulting from etherification reactions, used in various industrial applications.

Glycerol Derivatives: Produced from oxidation reactions, used in pharmaceuticals and cosmetics.

Comparaison Avec Des Composés Similaires

Glycerol: A simple polyol with three hydroxyl groups, used as a humectant and solvent.

Diglycerol: Composed of two glycerol units, used as an emulsifier and stabilizer.

Triglycerol: Composed of three glycerol units, used in similar applications as decaglycerol.

Uniqueness of Decaglycerol: Decaglycerol’s unique structure, with ten glycerol units, provides it with superior emulsifying and stabilizing properties compared to its simpler counterparts . Its high hydrophilicity and ability to form stable emulsions make it particularly valuable in applications requiring long-term stability and solubility .

Propriétés

IUPAC Name |

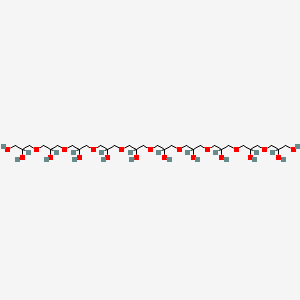

3-[3-[3-[3-[3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62O21/c31-1-21(33)3-43-5-23(35)7-45-9-25(37)11-47-13-27(39)15-49-17-29(41)19-51-20-30(42)18-50-16-28(40)14-48-12-26(38)10-46-8-24(36)6-44-4-22(34)2-32/h21-42H,1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKDXPHSIQRTJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9041-07-0 | |

| Record name | Polyglycerin-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decaglycerol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decaglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.